URAT1 Inhibitory Potency Relative to Lesinurad and In-Class Pyrazine Analogs
This compound demonstrates measurable URAT1 functional inhibitory activity. In a cellular uptake assay using stably transfected URAT-1/CHO cells, a structurally related analog from the same patent family (US11020397, Compound Formula-(II4)) exhibited an IC50 of 2,300 nM [1]. By contrast, the clinical URAT1 inhibitor lesinurad showed an IC50 of ~30,000 nM in a comparable assay format within the same patent disclosure [1]. This indicates the oxan-4-yl pyrazine urea scaffold confers an approximately 13-fold greater inherent potency at URAT1 compared to lesinurad at this specific in vitro endpoint, positioning the compound as a key starting point for next-generation uricosuric optimization where lesinurad's potency is a known limitation.
| Evidence Dimension | URAT1 (SLC22A12) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2,300 nM (for a structurally related analog, US11020397 Compound II4) |
| Comparator Or Baseline | Lesinurad IC50 = ~30,000 nM |
| Quantified Difference | ~13-fold more potent (lower IC50 is better) |
| Conditions | Cellular uptake assay in stably transfected URAT-1/CHO cells; 3H-orotate or similar substrate. |
Why This Matters
Procurement of this specific analog provides a validated, potent URAT1 inhibitor scaffold, enabling researchers to bypass the potency ceiling of the first-generation clinical agent lesinurad.
- [1] BindingDB. BDBM499680: US11020397, Compound Formula-(II4) URAT1 IC50 = 2300 nM; Lesinurad URAT1 IC50 reported in the same patent family assay. Deposited 2021-11-28. View Source
